

Structural Confirmation of 1-(Pyridin-3-yl)propan-2-one: A Spectroscopic Comparison

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Compound of Interest

Compound Name: 1-(Pyridin-3-yl)propan-2-one

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A definitive guide for researchers, this document outlines the structural confirmation of **1-(Pyridin-3-yl)propan-2-one** through a comparative analysis of its spectroscopic data against its isomers, 1-(Pyridin-2-yl)propan-2-one and 1-(Pyridin-4-yl)propan-2-one. Detailed experimental protocols and data interpretation are provided to aid in the unambiguous identification of these compounds.

The structural characterization of positional isomers is a critical task in drug development and chemical research, where subtle changes in substituent placement on an aromatic ring can lead to significant differences in biological activity and chemical properties. This guide focuses on the spectroscopic techniques used to differentiate **1-(Pyridin-3-yl)propan-2-one** from its 2- and 4-pyridyl counterparts. By examining the nuances in their ^1H NMR, ^{13}C NMR, IR, and Mass Spectra, a clear and confident structural assignment can be made.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three isomers. The distinct electronic environments of the pyridine ring in each isomer give rise to characteristic differences in their respective spectra, particularly in the chemical shifts of the aromatic protons and carbons.

Table 1: ^1H NMR Spectral Data (Predicted and/or Experimental)

Compound	-CH ₂ - (ppm)	-CH ₃ (ppm)	Pyridyl Protons (ppm)
1-(Pyridin-2-yl)propan-2-one	3.91 (s)	2.13 (s)	8.47 (d), 7.74 (m), 7.28 (m)[1]
1-(Pyridin-3-yl)propan-2-one	~3.8 (s)	~2.2 (s)	~8.5 (s), ~8.4 (d), ~7.6 (d), ~7.2 (dd)
1-(Pyridin-4-yl)propan-2-one	~3.8 (s)	~2.2 (s)	~8.5 (d), ~7.2 (d)

Note: Data for **1-(Pyridin-3-yl)propan-2-one** and 1-(Pyridin-4-yl)propan-2-one are predicted values based on known substituent effects and data from similar structures. Experimental values should be obtained for definitive confirmation.

Table 2: ¹³C NMR Spectral Data (Predicted and/or Experimental)

Compound	C=O (ppm)	-CH ₂ - (ppm)	-CH ₃ (ppm)	Pyridyl Carbons (ppm)
1-(Pyridin-2-yl)propan-2-one	205.4	52.3	30.0	155.4, 149.2, 136.6, 124.4, 121.9[1]
1-(Pyridin-3-yl)propan-2-one	~206	~48	~30	~150, ~148, ~136, ~132, ~123
1-(Pyridin-4-yl)propan-2-one	~206	~49	~30	~150 (2C), ~143, ~124 (2C)

Note: Data for **1-(Pyridin-3-yl)propan-2-one** and 1-(Pyridin-4-yl)propan-2-one are predicted values.

Table 3: Key IR Absorption Bands (cm⁻¹)

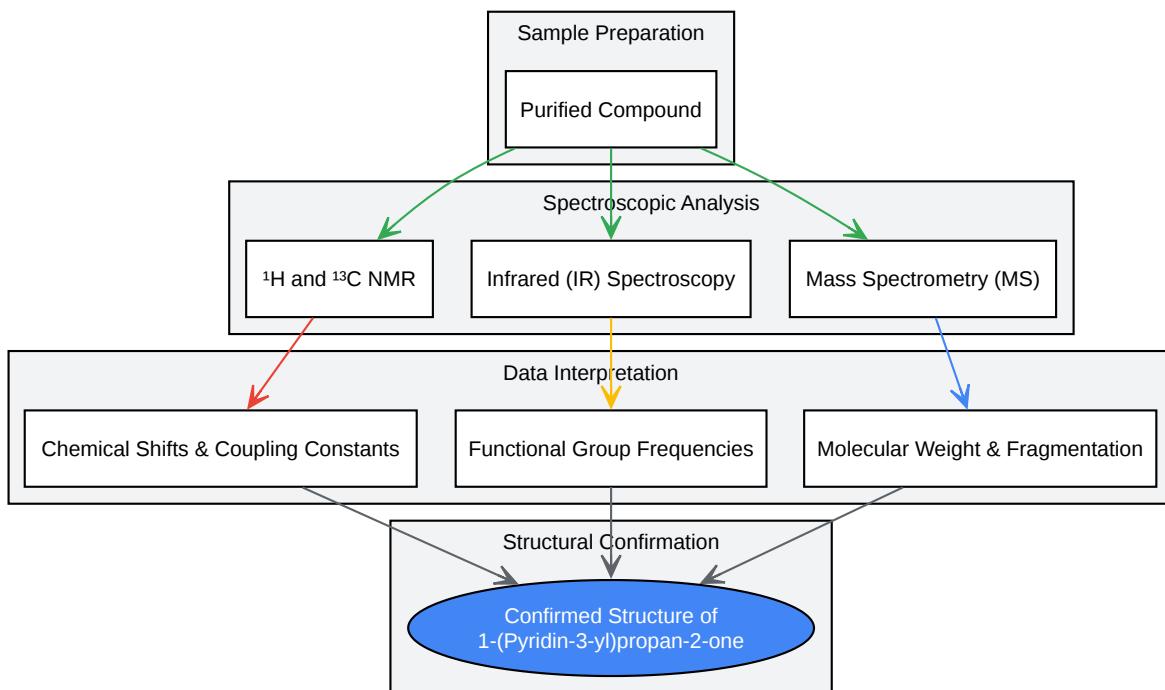
Compound	C=O Stretch	C-N Stretch (Pyridine)	Aromatic C-H Stretch
1-(Pyridin-2-yl)propan-2-one	1712[1]	~1589[1]	~3050
1-(Pyridin-3-yl)propan-2-one	~1715	~1575	~3050
1-(Pyridin-4-yl)propan-2-one	~1715	~1595	~3050

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Base Peak	Key Fragmentation Ions
1-(Pyridin-2-yl)propan-2-one	135	93	92, 43
1-(Pyridin-3-yl)propan-2-one	135	93	92, 43
1-(Pyridin-4-yl)propan-2-one	135	93	92, 43

Spectroscopic Analysis Workflow

The structural confirmation of **1-(Pyridin-3-yl)propan-2-one** follows a logical workflow that integrates data from multiple spectroscopic techniques.



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Caption: Workflow for Spectroscopic Structural Confirmation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance of ^{13}C , a greater number of

scans and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
- Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

By following these protocols and comparing the acquired data with the reference information provided, researchers can confidently confirm the structure of **1-(Pyridin-3-yl)propan-2-one** and distinguish it from its positional isomers.

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References

- 1. 1-(Pyridin-2-yl)propan-2-one | C8H9NO | CID 95910 - PubChem
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